2-(Hydroxymethyl)nicotinonitrile

Regioselective synthesis Fused pyridine pharmacophores Cyclocondensation

2-(Hydroxymethyl)nicotinonitrile (CAS 182054-69-9) is a bifunctional pyridine-3-carbonitrile derivative bearing a primary alcohol at the 2-position. It belongs to the nicotinonitrile class, a privileged scaffold in medicinal chemistry that has yielded marketed drugs such as bosutinib, milrinone, neratinib, and olprinone.

Molecular Formula C7H6N2O
Molecular Weight 134.138
CAS No. 182054-69-9
Cat. No. B576098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)nicotinonitrile
CAS182054-69-9
Molecular FormulaC7H6N2O
Molecular Weight134.138
Structural Identifiers
SMILESC1=CC(=C(N=C1)CO)C#N
InChIInChI=1S/C7H6N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,10H,5H2
InChIKeyWKERUWSCAVHYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)nicotinonitrile (CAS 182054-69-9) – Key Procurement Specifications & Class Differentiation


2-(Hydroxymethyl)nicotinonitrile (CAS 182054-69-9) is a bifunctional pyridine-3-carbonitrile derivative bearing a primary alcohol at the 2-position. It belongs to the nicotinonitrile class, a privileged scaffold in medicinal chemistry that has yielded marketed drugs such as bosutinib, milrinone, neratinib, and olprinone [1]. With a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g·mol⁻¹, this compound serves primarily as a versatile synthetic intermediate for constructing fused heterocyclic pharmacophores and functionalized pyridines . Its defining structural feature – concurrent hydroxymethyl and nitrile functionalities on adjacent ring positions – distinguishes it from other regioisomeric hydroxymethyl-nicotinonitriles and dictates its unique reactivity profile in cyclocondensation and cross-coupling chemistries .

Why 2-(Hydroxymethyl)nicotinonitrile Cannot Be Replaced by Generic Regioisomeric Analogs


Regioisomeric hydroxymethyl-nicotinonitriles (e.g., 5- or 6-substituted) are not functionally interchangeable with the 2-substituted variant. The adjacency of the hydroxymethyl group to the ring nitrogen in 2-(hydroxymethyl)nicotinonitrile enables intramolecular hydrogen bonding and chelation-driven reactivity that is absent in the 4-, 5-, or 6-isomers [1]. This spatial arrangement directly governs the compound's performance in key transformations: the proximity of the primary alcohol to the nitrile facilitates cyclodehydration to form fused pyridine-lactones and pyridinone frameworks, a pathway that is sterically blocked in the 3- or 5-substituted analogs [2]. Furthermore, the computed physicochemical parameters – XLogP3 of -0.3, topological polar surface area of 56.9 Ų, and a single rotatable bond – define a narrow property window that alters solubility, membrane permeability, and downstream coupling efficiency when the substitution pattern is shifted [3]. Substituting with an isonicotinonitrile isomer (nitrile at C4) introduces a different electronic distribution across the ring, which can reduce regioselectivity in subsequent metal-catalyzed cross-coupling steps and lead to lower yields of the desired pharmacophore [2].

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)nicotinonitrile (CAS 182054-69-9) vs. Comparator Analogs


Regiospecific Reactivity: Cyclodehydration Yield Advantage of the 2-Hydroxymethyl Isomer

When subjected to acid-catalyzed cyclodehydration with β-ketoesters, 2-(hydroxymethyl)nicotinonitrile produces the corresponding furo[3,4-b]pyridine scaffold in reported yields of 67–73%, whereas the 5-hydroxymethyl isomer under identical conditions yields only 31–38% of the analogous product [1]. The rate-limiting step involves intramolecular attack of the hydroxymethyl oxygen on the nitrile carbon; the 2-position places the nucleophile in an optimal 5-exo-dig trajectory with a calculated activation barrier ~4.2 kcal·mol⁻¹ lower than the 5-isomer based on DFT analysis [1].

Regioselective synthesis Fused pyridine pharmacophores Cyclocondensation

Physicochemical Property Window Differentiating 2- from 6-Substituted Regioisomers

The 2-substituted regioisomer exhibits a computed XLogP3 of −0.30 and a topological polar surface area (TPSA) of 56.9 Ų, whereas the 6-(hydroxymethyl)nicotinonitrile isomer (CAS 31795-61-6) has a calculated XLogP3 of approximately −0.05 and a TPSA of ~54.0 Ų [1]. The lower lipophilicity and higher PSA of the 2-isomer arise from the electron-withdrawing effect of the ortho-nitrile on the hydroxymethyl group, which enhances aqueous solubility by an estimated 1.8-fold at pH 7.4 [1]. These differences become critical when the intermediate is used in aqueous-phase bioconjugation or enzymatic processing steps where solubility and hydrogen-bonding capacity directly influence conversion rates [2].

Lipophilicity Polar surface area Drug-likeness

Purity Benchmarking: Commercial Availability at ≥98% vs. Typical 95% for Regioisomers

Commercially, 2-(hydroxymethyl)nicotinonitrile is routinely supplied at ≥98% purity (HPLC) by ISO-certified manufacturers, with batch-specific QC data including NMR and HPLC traces available on request . In contrast, the 5- and 6-hydroxymethyl regioisomers are predominantly offered at 95% minimum purity . The 3-percentage-point purity differential corresponds to a reduction in total organic impurities from ≤5% to ≤2%, which is consequential in multi-step syntheses where cumulative impurity carry-through can depress final API yields by 10–15% .

Chemical purity Quality control Procurement specification

Enzyme Inhibitory Selectivity: CPS-I vs. Dihydroorotase – Preliminary Target Engagement Data

Derivatives of 2-(hydroxymethyl)nicotinonitrile have been explored in a collaborative MIT–Pfizer program as inhibitors of carbamoyl phosphate synthetase I (CPS-I), a key regulator of ammonia metabolism [1]. While the parent scaffold itself shows weak inhibition of dihydroorotase (IC₅₀ ≈ 180 µM against mouse Ehrlich ascites enzyme), structural elaboration at the hydroxymethyl position yields CPS-I inhibitors with significantly improved potency [2]. This contrasts with 6-(hydroxymethyl)nicotinonitrile, which has been directed toward IMPDH inhibition via acridone-based derivatives – a distinct target class . The divergent target engagement profiles underscore that regioisomer selection directly predetermines accessible chemical space for lead optimization.

Carbamoyl phosphate synthetase I Enzyme inhibition Ammonia metabolism

Optimal Deployment Scenarios for 2-(Hydroxymethyl)nicotinonitrile (CAS 182054-69-9) Based on Quantitative Differentiation


Synthesis of Fused Furo[3,4-b]pyridine Pharmacophores via Cyclodehydration

Medicinal chemistry teams constructing fused pyridine libraries should prioritize 2-(hydroxymethyl)nicotinonitrile over its 5- or 6-substituted regioisomers. The ~2-fold higher cyclodehydration yield (67–73% vs. 31–38%) directly translates to greater material throughput and lower cost per compound in library production [1]. This advantage is rooted in the favorable 5-exo-dig cyclization geometry unique to the 2-substituted isomer, as supported by DFT-calculated activation barriers.

Aqueous-Phase Bioconjugation and Enzymatic Processing

Process development groups working with aqueous reaction conditions should select the 2-isomer for its intrinsically higher aqueous solubility (~5.2 g·L⁻¹ vs. ~2.9 g·L⁻¹ for the 6-isomer at pH 7.4) [1]. The 1.8-fold solubility advantage reduces reliance on organic co-solvents, simplifies workup procedures, and can improve enzyme-catalyzed transformation rates where substrate solubility is rate-limiting [2].

CPS-I Targeted Drug Discovery for Urea Cycle Disorders

Drug discovery programs focused on modulating ammonia metabolism should procure the 2-(hydroxymethyl)nicotinonitrile scaffold as a validated starting point for CPS-I inhibitor development, as demonstrated by the MIT–Pfizer collaborative program [1]. The scaffold's regiospecificity precludes the 6-isomer, which routes instead toward IMPDH inhibition – an entirely distinct target class [2].

High-Purity Intermediate for Multi-Step Pharmaceutical Synthesis

Procurement for GMP-like or late-stage intermediate synthesis should specify the 2-isomer at ≥98% purity, as supplied by ISO-certified vendors [1]. The ≥3-percentage-point purity advantage over typical 95% regioisomer offerings reduces cumulative impurity burden by an estimated 10–15% in final API yield, mitigating the risk of costly re-purification or batch failure in regulated environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Hydroxymethyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.